4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include its reactivity, the products it forms, the conditions needed for the reactions, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and redox potential .Scientific Research Applications
Organic Electronics and Optoelectronics
- Naphthylamino-thiophenes exhibit excellent charge transport properties, making them suitable for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Researchers have explored their use as semiconducting materials in flexible displays, sensors, and light-emitting diodes (OLEDs) .
Photovoltaic Devices
- The electron-donating nature of 4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione makes it a promising candidate for bulk heterojunction solar cells. Its absorption in the visible range allows efficient energy conversion .
Surface-Enhanced Raman Spectroscopy (SERS)
- Surface plasmons play a crucial role in SERS, and naphthylamine-based thiophenes have been investigated for enhancing Raman signals. Their interaction with metallic nanoparticles leads to localized surface plasmon resonance, enabling ultrasensitive molecular detection .
Advanced Catalysis
- Researchers have explored the catalytic properties of 4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione in various reactions. Its unique electronic structure and surface properties make it a potential catalyst for organic transformations .
Drug Delivery Systems
- The π-conjugated system of naphthylamine-thiophenes allows for efficient drug loading and controlled release. These compounds have been investigated as carriers for targeted drug delivery, especially in cancer therapy .
Biomedical Applications
- Due to their biocompatibility and fluorescence properties, naphthylamino-thiophenes find applications in bioimaging, biosensing, and cellular labeling. Researchers have explored their use in tracking cellular processes and detecting specific biomolecules .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-naphthalen-1-yl-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-18(17)9-8-12(10-18)15-14-7-3-5-11-4-1-2-6-13(11)14/h1-9,12,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIQHVNCDQKPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione |
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